2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound consists of a pyrrolo[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and a phenyl group at position 6.
Mechanism of Action
Target of Action
The primary target of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival .
Mode of Action
This compound interacts with its target, the Bcl2 protein, by binding to it . This interaction results in the down-regulation of Bcl2, leading to an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX .
Biochemical Pathways
The compound affects the apoptosis pathway, a critical biochemical pathway that regulates cell death . Upon interaction with the Bcl2 protein, the compound up-regulates pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2, Il-8, and CDK4 . This shift in gene expression promotes apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . It also increases the percentage of fragmented DNA in treated cells, further indicating the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism . This inhibition can lead to prolonged therapeutic control of blood glucose levels without causing weight gain or hypoglycemia . Additionally, this compound has demonstrated strong binding affinities with Bcl2 anti-apoptotic protein, influencing apoptosis in cancer cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and increased DNA fragmentation in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its interaction with DPP-IV inhibits the enzyme’s activity, thereby regulating glucose metabolism . In cancer cells, it binds to Bcl2, reducing its activity and promoting apoptosis . These interactions lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its efficacy in inhibiting DPP-IV and inducing apoptosis over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively lowers blood glucose levels and induces apoptosis in cancer cells without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to non-target cells and tissues . Determining the optimal dosage is essential for maximizing its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and apoptosis. For instance, its inhibition of DPP-IV affects the metabolic flux of glucose, leading to improved glycemic control . Additionally, its interaction with Bcl2 influences the apoptotic pathway, promoting cancer cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target cells . Understanding these mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolopyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives of the pyrrolopyrimidine core.
Scientific Research Applications
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
- 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
- 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the phenyl group at position 6, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacologically active compound and differentiates it from other pyrrolopyrimidine derivatives.
Properties
IUPAC Name |
2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-11-10-9(16-12(14)17-11)6-8(15-10)7-4-2-1-3-5-7/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYBVSVLBSDACE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441832 | |
Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-80-2 | |
Record name | 2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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